N-cyclobutyl-3,4,5-trimethoxybenzamide
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Overview
Description
N-cyclobutyl-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C14H19NO4 It is a derivative of benzamide, featuring a cyclobutyl group attached to the nitrogen atom and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of N-cyclobutyl-3,4,5-trimethoxybenzylamine.
Substitution: Formation of derivatives with substituted functional groups on the benzene ring.
Scientific Research Applications
N-cyclobutyl-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-cyclobutyl-3,4,5-trimethoxybenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3,4,5-trimethoxybenzamide
- N-cyclohexyl-3,4,5-trimethoxybenzamide
- N-allyl-3,4,5-trimethoxybenzamide
Uniqueness
N-cyclobutyl-3,4,5-trimethoxybenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
CAS No. |
85797-09-7 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-cyclobutyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H19NO4/c1-17-11-7-9(8-12(18-2)13(11)19-3)14(16)15-10-5-4-6-10/h7-8,10H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
PFQJIJIFXUCIOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC2 |
Origin of Product |
United States |
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